molecular formula C14H10ClN3O3S B5604168 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No.: B5604168
M. Wt: 335.8 g/mol
InChI Key: JBJRNOQXYWLBNF-UHFFFAOYSA-N
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Description

4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C14H10ClN3O3S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0131401 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that can be synthesized and characterized through various chemical methods. For instance, related compounds have been synthesized and analyzed using techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis, providing insights into their molecular structure and potential chemical behavior. The synthesis of similar compounds involves reactions that yield complex structures with potential applications in material science and pharmaceuticals (Saeed, Rashid, Bhatti, & Jones, 2010).

Antimicrobial Activity Some derivatives related to this compound have been explored for their antimicrobial properties. Research into similar compounds has shown antibacterial and antifungal activities, indicating potential for use in developing new antimicrobial agents. These studies typically involve the synthesis of various derivatives followed by testing against different microbial strains to identify compounds with significant inhibitory effects (Naganagowda & Petsom, 2011).

Properties

IUPAC Name

4-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-6-4-9(5-7-10)13(19)17-14(22)16-11-2-1-3-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJRNOQXYWLBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968387
Record name 4-Chloro-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-23-9
Record name 4-Chloro-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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